molecular formula C9H13NO4S B1529187 3-(2-Methoxyethoxy)benzene-1-sulfonamide CAS No. 1334656-25-5

3-(2-Methoxyethoxy)benzene-1-sulfonamide

Cat. No.: B1529187
CAS No.: 1334656-25-5
M. Wt: 231.27 g/mol
InChI Key: ZNUGZQDNIIEMEW-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzene-1-sulfonamide ( 1334656-25-5) is a high-purity organic compound with a molecular formula of C 9 H 13 NO 4 S and a molecular weight of 231.27 g/mol . It belongs to the sulfonamide class of chemicals, a group known for its diverse pharmacological activities and significant utility in scientific research . The core structure of sulfonamides serves as a key functional group in developing molecules with various biological activities. While the specific research applications for this particular analog are still being explored, sulfonamides, in general, are investigated for their potential as antibacterial agents, carbonic anhydrase inhibitors, and antitubulin agents . Some novel sulfonamide derivatives have demonstrated potent activity against human cancer cells in vitro and in vivo by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis . Researchers value this chemical scaffold for its versatility in medicinal chemistry and drug discovery. Key Identifiers • CAS Number: 1334656-25-5 • Molecular Formula: C 9 H 13 NO 4 S • Molecular Weight: 231.27 g/mol • MDL Number: MFCD20128636 This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures and must not be used as a drug, agricultural chemical, or for any other commercial or personal purpose.

Properties

IUPAC Name

3-(2-methoxyethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUGZQDNIIEMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. While not a widely commercialized compound, its structural motifs are relevant to the synthesis of pharmacologically active molecules. This document details its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and expected spectroscopic characteristics. A significant focus is placed on its potential role as an analog or intermediate for pharmaceutical agents, drawing parallels to the structure of known drugs such as Tamsulosin.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with both a sulfonamide group and a methoxyethoxy side-chain. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, known for its ability to act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions with biological targets.[1][2]

  • IUPAC Name: 3-(2-Methoxyethoxy)benzenesulfonamide

  • CAS Number: 1334656-25-5

  • Molecular Formula: C₉H₁₃NO₄S

  • Molecular Weight: 231.27 g/mol

  • Chemical Structure:

    
    (Illustrative 2D structure)
    

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following table summarizes key physicochemical properties predicted through computational models, which are valuable for guiding experimental design, such as solvent selection and purification strategies.

PropertyPredicted ValueNotes
LogP (Octanol/Water) 0.9 - 1.2Indicates moderate lipophilicity and potential for good oral bioavailability.
Topological Polar Surface Area (TPSA) 77.8 ŲSuggests the molecule may have good cell permeability characteristics.
Hydrogen Bond Donors 1 (from the -NH₂ of the sulfonamide)
Hydrogen Bond Acceptors 4 (from the oxygens in the ether and sulfonyl groups)These sites are critical for interactions with biological macromolecules.
pKa (strongest acidic) ~9.5 (Sulfonamide N-H)Typical for primary sulfonamides; the compound will be largely neutral at physiological pH.
Physical Form Predicted to be a solid at room temperature.Based on the properties of similar aromatic sulfonamides like 3-Methoxybenzenesulfonamide.

Note: These values are computationally derived and should be confirmed experimentally.

Proposed Synthesis and Characterization Workflow

A robust synthesis of this compound can be proposed based on well-established methodologies for the preparation of aromatic sulfonamides.[3][4][5] The logical workflow involves the synthesis of the key sulfonyl chloride intermediate followed by ammonolysis.

G cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification & Characterization A Starting Material: 1-(2-Methoxyethoxy)benzene B Chlorosulfonation (Chlorosulfonic Acid, DCM) A->B C Intermediate: 3-(2-Methoxyethoxy)benzene-1-sulfonyl chloride B->C D Ammonolysis (Aq. Ammonia, THF) C->D E Crude Product D->E F Recrystallization (e.g., Ethanol/Water) E->F G Pure Product: This compound F->G H Structural Confirmation (NMR, MS, IR) G->H I Purity Analysis (HPLC, Elemental Analysis) G->I

Caption: Proposed workflow for the synthesis, purification, and characterization of the target compound.

Experimental Protocol: Proposed Synthesis

Causality: The chosen two-step protocol is standard for this class of compounds. Chlorosulfonation is a classic electrophilic aromatic substitution to install the sulfonyl chloride group. The subsequent reaction with ammonia is a nucleophilic substitution at the sulfur center to form the desired sulfonamide.

Step 1: Synthesis of 3-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (containing aqueous NaOH solution).

  • Reaction: Charge the flask with 1-(2-methoxyethoxy)benzene (1 equivalent) and dry dichloromethane (DCM) as the solvent. Cool the mixture to 0°C using an ice bath.

  • Addition: Add chlorosulfonic acid (2.5 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C. The excess chlorosulfonic acid drives the reaction to completion.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 3-(2-methoxyethoxy)benzene-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a well-ventilated fume hood, dissolve the crude sulfonyl chloride from Step 1 in tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C and add concentrated aqueous ammonia (excess, ~5-10 equivalents) dropwise. A white precipitate is expected to form.

  • Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the disappearance of the starting material.

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous slurry with water and acidify with 1M HCl to pH ~2 to precipitate the product fully.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its molecular structure.

  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.

    • Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Sulfonamide Protons (-SO₂NH₂): A broad singlet around 5-7 ppm, which is exchangeable with D₂O.

    • Methoxyethoxy Protons (-OCH₂CH₂OCH₃): Two triplets corresponding to the two methylene groups (~3.7-4.2 ppm) and a singlet for the terminal methyl group (~3.4 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. Key signals include those for the aromatic carbons (one attached to sulfur being downfield), the two ether-linked carbons, and the methoxy carbon.

  • IR Spectroscopy (Infrared):

    • N-H Stretch: Two characteristic bands for the primary amine in the 3200-3400 cm⁻¹ region.

    • S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group, typically found around 1160 cm⁻¹ and 1350 cm⁻¹.

    • C-O Stretch: Strong bands corresponding to the aryl-ether and alkyl-ether C-O bonds around 1250 cm⁻¹ and 1100 cm⁻¹.

  • Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 232.28.

Biological and Pharmaceutical Relevance

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][6]

The primary interest in this compound stems from its structural similarity to key intermediates used in the synthesis of Tamsulosin .[7][8] Tamsulosin is a selective α₁ adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[7][9]

Caption: Structural comparison highlighting the shared benzenesulfonamide core. (Illustrative structures)

Field Insights:

  • Scaffold for Libraries: This compound serves as an excellent scaffold for building chemical libraries. The primary sulfonamide can be functionalized to produce secondary or tertiary sulfonamides, while the aromatic ring is amenable to further substitutions.

  • Intermediate for Analogs: As an isomer and analog of Tamsulosin precursors, it could be used to synthesize novel α₁ adrenoceptor antagonists.[8][10][11] Altering the substitution pattern on the benzene ring is a common strategy in drug discovery to modulate properties like selectivity, potency, and pharmacokinetics.

  • Exploration of Chemical Space: The methoxyethoxy side-chain, compared to the simple methoxy group in Tamsulosin, offers different solubility and conformational properties, which could lead to compounds with a modified pharmacological profile.

Safety and Handling

No specific toxicology data is available for this compound. Standard laboratory precautions for handling new chemical entities should be followed. Based on the functional groups, the following hazards are anticipated:

  • Skin and Eye Irritation: Aromatic sulfonamides can be irritating.[12]

  • Respiratory Irritation: Avoid inhalation of dust.

Recommended Precautions:

  • Handle in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental characterization is lacking in public literature, its structure provides a clear basis for predicting its properties and behavior. The proposed synthetic route is robust and relies on fundamental organic reactions. Its most compelling attribute is its potential as a building block for creating novel therapeutics, particularly through the exploration of analogs of established drugs like Tamsulosin. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately utilize this compound in drug discovery and development programs.

References

  • The Royal Society of Chemistry. Supporting information.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(3), 25-32.
  • IOP Publishing. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conf. Series: Materials Science and Engineering, 571, 012056.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CymitQuimica. CAS 64742-47-8: Distillates (petroleum), hydrotreated light.
  • ScienceLab.com. (2005). Material Safety Data Sheet.
  • PubChem. 3-Methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Michigan Department of Natural Resources. (1994). Toxic Screening Level Justification for 64742-47-8.
  • PubChem. Tamsulosin. Retrieved from [Link]

  • Chevron Phillips Chemical. Safety Data Sheet.
  • Reddy, A. S., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride.
  • Google Patents. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.
  • AccuStandard. JP-TS Aviation Fuel CAS # 64742-47-8.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Onwudiwe, D. C., et al. (2019).
  • Fisher Scientific. CAS RN 64742-47-8.
  • Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chilean Chemical Society, 57(1), 1015-1018.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet.
  • PubChem. Benzenesulfonamide. Retrieved from [Link]

  • PrepChem.com. Synthesis of benzene-sulfonamide. Retrieved from [Link]

  • Reagent Instruments Network. This compound. Retrieved from [Link]

  • Google Patents. EP0257787A1 - Process for producing optically active benzene-sulfonamide derivates.
  • Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate.
  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • PubChem. 3-(2-Aminoethyl)-4-(3-chloro-4-fluorophenoxy)benzene-1-sulfonamide. Retrieved from [Link]

Sources

Optimizing Carbonic Anhydrase Inhibition: A Technical Review of 3-(2-Methoxyethoxy)benzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Strategic Imperative of the "Tail" Approach In the development of Carbonic Anhydrase Inhibitors (CAIs), the zinc-binding group (ZBG)—typically a primary sulfonamide (


)—is non-negotiable for potency. However, the ZBG alone offers poor isoform selectivity (e.g., distinguishing the ubiquitous cytosolic hCA II from the tumor-associated transmembrane hCA IX).

This guide analyzes 3-(2-Methoxyethoxy)benzene-1-sulfonamide and its derivatives as a case study in "Tail" optimization . The 3-(2-methoxyethoxy) moiety serves a dual purpose:

  • Physicochemical Modulation: The ether oxygen atoms increase water solubility compared to alkyl chains, a critical parameter for systemic drug delivery.

  • Selectivity Tuning: The flexible ethoxy linker allows the scaffold to extend towards the hydrophilic or hydrophobic halves of the CA active site entrance, exploiting subtle structural differences between isoforms.

This document provides a rigorous technical framework for synthesizing, evaluating, and interpreting the structure-activity relationships (SAR) of this specific scaffold.

Part 2: Scientific Integrity & Mechanism

The Pharmacophore: Causality of Design

The efficacy of this compound is grounded in the "Anchoring and Tailing" principle of CA inhibition.

  • The Anchor (ZBG): The benzene-1-sulfonamide moiety coordinates to the catalytic

    
     ion within the enzyme's active site. The nitrogen atom of the sulfonamide (in its deprotonated form, 
    
    
    
    ) displaces the zinc-bound water molecule/hydroxide ion, thereby locking the catalytic cycle.
  • The Tail (3-Substituent): The 2-methoxyethoxy group at the meta position is not merely a bystander.

    • Steric Fit: The meta substitution directs the tail towards the middle of the active site cavity, avoiding steric clashes common with bulky ortho substituents.

    • Solvation: The ether oxygens can act as hydrogen bond acceptors, interacting with hydrophilic residues (e.g., His, Gln) near the active site entrance of specific isoforms like hCA IX.

Synthesis Strategy: The Self-Validating Protocol

The synthesis must ensure regioselectivity and high purity of the sulfonamide group. The preferred route involves constructing the ether tail before introducing the sulfonamide to avoid side reactions with the sensitive


 group.
Critical Control Points:
  • Anhydrous Conditions: The Williamson ether synthesis requires strict moisture control to prevent hydrolysis of the alkylating agent.

  • Chlorosulfonation Temperature: The introduction of the chlorosulfonyl group (

    
    ) is highly exothermic. Temperature control (
    
    
    
    ) is vital to prevent the formation of sulfone byproducts.

Part 3: Experimental Protocols & Visualization

Synthesis Workflow: this compound

Objective: Synthesize the target compound from 3-hydroxybenzenesulfonamide or phenol precursors. Scale: Milligram to Gram scale.

Step 1: Williamson Ether Synthesis (Tail Attachment)
  • Reagents: 3-Bromophenol (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq),

    
     (2.0 eq), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve 3-Bromophenol in acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to form the phenoxide.
      
    • Add 1-Bromo-2-methoxyethane dropwise.

    • Reflux at

      
       for 12 hours.[1]
      
    • Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of phenol.

    • Workup: Filter salts, evaporate solvent, extract with EtOAc/Water.

Step 2: Sulfonamide Introduction (via Grignard/Lithiation or Direct Chlorosulfonation)

Route A (Lithium-Halogen Exchange - High Purity):

  • Reagents: Intermediate from Step 1,

    
    -BuLi (1.1 eq), 
    
    
    
    gas, Hydroxylamine-O-sulfonic acid (HOSA).
  • Procedure:

    • Cool intermediate in THF to

      
      .
      
    • Add

      
      -BuLi dropwise (Lithium-Halogen exchange).
      
    • Bubble dry

      
       gas (forms lithium sulfinate).
      
    • Treat with HOSA/NaOAc in water overnight.

    • Result: this compound.

Visualization: Synthesis Logic

SynthesisPath Start 3-Bromophenol Step1 Williamson Ether Synthesis (K2CO3, Acetone) Start->Step1 Inter 1-Bromo-3-(2-methoxyethoxy)benzene Step1->Inter + 1-Bromo-2-methoxyethane Step2 Lithiation (-78°C, n-BuLi) Inter->Step2 Inter2 Lithium Sulfinate Intermediate Step2->Inter2 + SO2(g) Step3 Amination (HOSA, NaOAc) Inter2->Step3 Final 3-(2-Methoxyethoxy) benzene-1-sulfonamide Step3->Final

Figure 1: Regioselective synthesis pathway utilizing lithium-halogen exchange to ensure precise sulfonamide placement.

Biological Evaluation: Stopped-Flow Kinetic Assay

To validate the activity, one must measure the inhibition constant (


) against relevant CA isoforms.

Protocol:

  • Instrument: Applied Photophysics stopped-flow instrument.

  • Reaction:

    
     hydration (
    
    
    
    ).
  • Indicator: Phenol red (0.2 mM) at

    
     nm.
    
  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM - 10 µM) for 15 min.

    • Mix with

      
      -saturated water in the stopped-flow chamber.
      
    • Monitor absorbance decay (acidification).

    • Calculation: Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Data Interpretation & SAR

The following table summarizes expected trends for methoxyethoxy-substituted sulfonamides based on literature precedents (e.g., Supuran et al.).

IsoformPhysiological RoleExpected Ki (nM)Selectivity Rationale
hCA I Cytosolic (RBCs)> 500 nMLow affinity due to narrow active site; tail steric clash.
hCA II Cytosolic (Ubiquitous)10 - 100 nMHigh affinity (dominant target), but often non-selective.
hCA IX Transmembrane (Tumor)< 10 nM Target. Extracellular domain accommodates flexible ether tails.
hCA XII Transmembrane (Tumor/Eye)< 50 nMHigh affinity; often co-targeted with hCA IX.
Visualization: Mechanism of Action

MOA Inhibitor 3-(2-Methoxyethoxy) benzene-1-sulfonamide ZBG Sulfonamide Group (-SO2NH-) Inhibitor->ZBG Pharmacophore Tail Methoxyethoxy Tail (-O-CH2-CH2-O-Me) Inhibitor->Tail Selectivity Filter Zn Catalytic Zinc (Zn2+) ZBG->Zn Coordinates (Displaces H2O) Pocket Active Site Entrance (Hydrophilic/Hydrophobic) Tail->Pocket H-Bonding / Van der Waals (Isoform Specificity)

Figure 2: Bipartite binding mode. The sulfonamide locks the catalytic metal, while the methoxyethoxy tail probes the active site entrance for specificity.

Part 4: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isoforms I, II, IV, V, VII, IX, XII and XIV. Bioorganic & Medicinal Chemistry Letters, 12(19), 2667-2674. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link

Sources

physicochemical characteristics of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound characterized by a sulfonamide group and a methoxyethoxy side chain attached to a benzene ring. As with any molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is fundamental. These characteristics govern its behavior in both biological and non-biological systems, influencing everything from solubility and membrane permeability to crystal packing and formulation stability. This guide provides a detailed examination of these properties, offering both established data and the experimental protocols required to validate them, thereby furnishing researchers with the foundational knowledge necessary for its application.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the cornerstone of any scientific investigation. It ensures clarity, facilitates literature searches, and is the basis for all theoretical and experimental work.

  • CAS Number : 1334656-25-5[1]

  • Molecular Formula : C₉H₁₃NO₄S[1]

  • SMILES Code : O=S(C1=CC=CC(OCCOC)=C1)(N)=O[1]

The structure combines an aromatic core with a flexible ether linkage and a polar sulfonamide group, suggesting a molecule with distinct hydrophilic and hydrophobic regions.

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Summary

The interplay of a molecule's physical and chemical properties dictates its suitability for various applications, particularly in drug development where absorption, distribution, metabolism, and excretion (ADME) are paramount.

PropertyValueSignificance in Drug Development
Molecular Weight 231.27 g/mol [1]Influences diffusion rates and often correlates with oral bioavailability (a key component of Lipinski's Rule of Five).
pKa Not experimentally determined; estimated to be ~10Governs the state of ionization at physiological pH (7.4), which critically affects solubility, receptor binding, and cell membrane passage. Sulfonamides are typically weakly acidic.[2][3]
logP (Octanol/Water) Not experimentally determined; predicted values for similar structures vary.A key measure of lipophilicity. It predicts a molecule's ability to cross lipid bilayers (like the cell membrane) and can indicate potential for promiscuous binding or toxicity.
Aqueous Solubility Not experimentally determined.A critical factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in formulation and in achieving therapeutic concentrations in the body.
Topological Polar Surface Area (TPSA) 78.62 Ų (for a similar aliphatic structure)[4]Estimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5]

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the downfield region (typically 6.5-7.7 ppm).[6] The protons of the methoxyethoxy chain will be more upfield, with the O-CH₃ group appearing as a singlet around 3.6 ppm and the two -CH₂- groups appearing as triplets.[6] The sulfonamide (-SO₂NH₂) protons often present as a broad singlet.[6]

  • ¹³C NMR : The carbon spectrum will corroborate the structure. Aromatic carbons typically resonate between 111 and 161 ppm.[6] The carbons of the methoxy group are expected around 55-56 ppm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

  • Aromatic C-H Stretching : A characteristic peak is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[8][9]

  • Aromatic C=C Stretching : A series of peaks will be observed in the 1450-1600 cm⁻¹ region.[9][10]

  • Sulfonamide Group : Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bond will be prominent, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretch will appear as a peak in the 3200-3300 cm⁻¹ region.

  • Ether C-O Stretching : A strong C-O stretching band from the methoxyethoxy group is expected in the 1050-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.[11][12][13]

  • Molecular Ion Peak (M⁺) : The primary piece of information is the molecular ion peak, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule after losing one electron. For C₉H₁₃NO₄S, this peak would be expected at m/z ≈ 231.

  • Fragmentation Pattern : The molecule is likely to fragment at the C-S bond, the C-O ether bonds, or within the ether chain, yielding characteristic fragment ions that can be used to piece together the structure.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, validated methods for determining the key physicochemical properties of this compound.

Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.[14] This protocol uses a standard melting point apparatus for accurate determination.[15]

Protocol:

  • Sample Preparation : Ensure the sample is completely dry and finely powdered.

  • Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[16]

  • Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.[16]

  • Rapid Initial Scan (Optional but Recommended) : Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[14]

  • Accurate Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Begin heating again at a slow, controlled rate (1-2°C per minute).

  • Data Recording : Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation : Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Shake-Flask Solubility Assay.

logP Determination via RP-HPLC Method

Causality: The octanol-water partition coefficient (logP) can be reliably estimated from the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column. [17]The nonpolar stationary phase (e.g., C18) mimics the lipophilic octanol environment, while the polar mobile phase mimics water. A linear relationship exists between the logarithm of the retention factor (log k) and the logP of a series of known compounds, allowing for the determination of an unknown's logP. [18] Protocol:

  • System Preparation : Use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.

  • Calibration : Prepare solutions of at least 5-6 reference compounds with known logP values that span a range including the expected logP of the analyte.

  • Chromatographic Runs : Inject each standard and the test compound onto the column and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Retention Factor (k) : For each compound, calculate k using the formula: k = (t_R - t_0) / t_0.

  • Extrapolate to 100% Aqueous (log k_w) : To create a standardized measure, perform runs at several different organic modifier concentrations (e.g., 40%, 50%, 60% methanol) and extrapolate the log k values linearly back to 0% organic modifier to find log k_w. This log k_w value provides the best correlation with logP. [18][19]6. Generate Calibration Curve : Plot the known logP values of the standards against their calculated log k_w values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Determine logP of Test Compound : Using the calculated log k_w of this compound, solve for its logP using the calibration curve equation.

  • Validation : The calibration curve must have a high correlation coefficient (R² > 0.98) for the results to be considered trustworthy.

References

  • Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation Source: PubMed URL: [Link]

  • Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an Source: ScienceDirect URL: [Link]

  • Title: Mass spectrometry (MS) - Organic Chemistry II Source: Fiveable URL: [Link]

  • Title: Melting point determination Source: University of Calgary URL: [Link]

  • Title: Understanding Mass Spectrometry for Organic Compound Analysis Source: HSCprep URL: [Link]

  • Title: Mass Spectrometry in Organic Chemistry Source: YouTube URL: [Link]

  • Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures Source: PubMed URL: [Link]

  • Title: Measuring the Melting Point Source: Westlab Canada URL: [Link]

  • Title: FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires Source: ResearchGate URL: [Link]

  • Title: Melting point determination Source: SSERC URL: [Link]

  • Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed URL: [Link]

  • Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

  • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: ScienceOpen URL: [Link]

  • Title: Determination of Sulfonamides by NMR Spectroscopy Source: Korea Science URL: [Link]

  • Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Source: PubMed URL: [Link]

  • Title: experiment (1) determination of melting points Source: SlideShare URL: [Link]

  • Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules Source: YouTube URL: [Link]

  • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL: [Link]

  • Title: 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement Source: University of Hawai'i URL: [Link]

  • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL: [Link]

  • Title: Determination of log P coefficients via a RP-HPLC column Source: Google Patents URL
  • Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder URL: [Link]

  • Title: Standard Operating Procedure for solubility testing Source: European Union URL: [Link]

  • Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

  • Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institutes of Health URL: [Link]

  • Title: Standard Operation Procedure for static solubility testing of NM suspension Source: Nanopartikel.info URL: [Link]

  • Title: General Test Procedure Identification by Solubility Source: Pharma Dekho URL: [Link]

  • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: ChemRxiv URL: [Link]

  • Title: Synthesis of sulfacetamide and pKa calculation of its derivatives using ab initio methods Source: ResearchGate URL: [Link]

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Methodological & Application

The Strategic Integration of 3-(2-Methoxyethoxy)benzene-1-sulfonamide in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(2-Methoxyethoxy)benzene-1-sulfonamide has emerged as a scaffold of significant interest. Its unique combination of a flexible, polar methoxyethoxy side chain and a synthetically versatile sulfonamide moiety offers a compelling toolkit for medicinal chemists. This document provides a comprehensive guide to the application of this building block, detailing its synthesis, key reactions, and strategic considerations in the design of new drug candidates. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The methoxyethoxy group, on the other hand, can favorably modulate physicochemical properties such as solubility and lipophilicity, and influence the metabolic stability and pharmacokinetic profile of a drug candidate.

Physicochemical Properties and Design Rationale

The judicious use of this compound in drug design is predicated on a thorough understanding of its inherent properties. The interplay between the sulfonamide and the methoxyethoxy group provides a unique set of characteristics that can be leveraged to address common challenges in drug development.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₉H₁₃NO₄SProvides the basic atomic composition.
Molecular Weight 231.27 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Calculated LogP ~1.6Indicates a balance between lipophilicity and hydrophilicity, which is often desirable for cell permeability and solubility.
Topological Polar Surface Area (TPSA) 78.62 ŲSuggests good potential for oral absorption and cell membrane penetration.
Hydrogen Bond Donors 1 (from the sulfonamide NH₂)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 4 (from the oxygens and sulfonamide)Offers multiple points for hydrogen bonding, enhancing target affinity and solubility.
Rotatable Bonds 5The methoxyethoxy chain provides conformational flexibility, allowing for optimal fitting into binding pockets.

The methoxyethoxy group is particularly noteworthy. It can act as a "pharmacokinetic modulator," influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The ether linkages are generally more stable to metabolic degradation than alkyl chains, and the terminal methoxy group can shield the molecule from certain metabolic enzymes.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from the commercially available 1-(2-methoxyethoxy)benzene. The following protocol details the chlorosulfonation of the aromatic ring followed by amidation.

Protocol 1: Synthesis of 3-(2-Methoxyethoxy)benzenesulfonyl chloride

This procedure outlines the electrophilic aromatic substitution to introduce the sulfonyl chloride group.

Materials:

  • 1-(2-Methoxyethoxy)benzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Dissolve 1-(2-methoxyethoxy)benzene (1 equivalent) in anhydrous dichloromethane (5-10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).

  • Combine the organic layers, wash with cold water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude 3-(2-methoxyethoxy)benzenesulfonyl chloride as an oil. This intermediate is often used in the next step without further purification.

G cluster_0 Synthesis of Sulfonyl Chloride 1-(2-Methoxyethoxy)benzene 1-(2-Methoxyethoxy)benzene Reaction Mixture Reaction Mixture 1-(2-Methoxyethoxy)benzene->Reaction Mixture DCM, 0-5 °C 3-(2-Methoxyethoxy)benzenesulfonyl chloride 3-(2-Methoxyethoxy)benzenesulfonyl chloride Reaction Mixture->3-(2-Methoxyethoxy)benzenesulfonyl chloride Workup Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Mixture G cluster_1 Amidation Step 3-(2-Methoxyethoxy)benzenesulfonyl chloride 3-(2-Methoxyethoxy)benzenesulfonyl chloride Reaction Reaction 3-(2-Methoxyethoxy)benzenesulfonyl chloride->Reaction DCM, 0 °C This compound This compound Reaction->this compound Purification Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Reaction G cluster_2 Key Synthetic Transformations Building Block This compound N-Alkylation N-Alkylation Building Block->N-Alkylation Alkyl Halide, Base Reductive Amination Reductive Amination Building Block->Reductive Amination Aldehyde/Ketone, Reducing Agent Diverse Analogs Diverse Analogs N-Alkylation->Diverse Analogs Secondary Amine Derivatives Secondary Amine Derivatives Reductive Amination->Secondary Amine Derivatives

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3][4] The biological activity of sulfonamide-containing molecules is diverse and dependent on the specific structural features of each compound.[4] This document provides a detailed guide for the initial in vitro characterization of a novel investigational compound, 3-(2-Methoxyethoxy)benzene-1-sulfonamide.

Given the broad therapeutic potential of the sulfonamide class, a primary characterization workflow should encompass both target-based and cell-based assays. This allows for the simultaneous investigation of specific molecular interactions, such as enzyme inhibition, and the overall effect on cellular health and proliferation. These initial studies are critical in drug discovery to elucidate the mechanism of action and identify potential therapeutic applications.[5][6][7]

This guide will detail the principles and provide step-by-step protocols for two fundamental in vitro assays: a generic enzyme inhibition assay and a cell-based cytotoxicity assay (MTT). These protocols are designed to be adaptable and serve as a robust starting point for researchers, scientists, and drug development professionals investigating the bioactivity of this compound.

Part 1: Enzymatic Inhibition Assay

Many sulfonamide-based drugs exert their therapeutic effects by inhibiting specific enzymes.[2][3] For instance, antibacterial sulfonamides are competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] Therefore, a crucial first step in characterizing a novel sulfonamide is to assess its potential as an enzyme inhibitor.

Principle of the Assay

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that interfere with enzyme activity.[7] These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The concentration of the inhibitor required to reduce the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

This protocol describes a generalized colorimetric enzyme inhibition assay, which can be adapted for various enzymes that produce a colored product upon reaction with a substrate.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme Solution - Substrate Solution - Assay Buffer - Test Compound Dilutions A1 Add Assay Buffer P1->A1 Step 1 P2 Prepare Positive Control (Known Inhibitor) A2 Add Test Compound/ Controls P2->A2 P3 Prepare Negative Control (Vehicle) P3->A2 A1->A2 Step 2 A3 Add Enzyme Solution A2->A3 Step 3 A4 Pre-incubate A3->A4 Step 4 A5 Initiate Reaction: Add Substrate A4->A5 Step 5 A6 Incubate A5->A6 Step 6 A7 Stop Reaction (Optional) A6->A7 Step 7 A8 Read Absorbance A7->A8 Step 8 D1 Calculate Percent Inhibition A8->D1 Step 9 D2 Plot Dose-Response Curve D1->D2 Step 10 D3 Determine IC50 Value D2->D3 Step 11

Caption: Workflow for a generic enzyme inhibition assay.

Detailed Protocol: Generic Colorimetric Enzyme Inhibition Assay

Materials:

  • 96-well microplate

  • Microplate reader

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound (test compound)

  • Known inhibitor for the enzyme (positive control)

  • Vehicle for dissolving the test compound (e.g., DMSO)

  • Stopping reagent (if necessary)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired test concentrations. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 1% (v/v).

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme) Wells: Add assay buffer and substrate. This will be used to subtract the background absorbance.

    • Negative Control (100% Activity) Wells: Add assay buffer, vehicle, and enzyme solution.

    • Positive Control Wells: Add assay buffer, a known inhibitor at a concentration expected to give maximum inhibition, and enzyme solution.

    • Test Compound Wells: Add assay buffer, the desired concentrations of this compound, and enzyme solution.

  • Pre-incubation:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions, positive control, or vehicle to the respective wells.

    • Add 25 µL of the enzyme solution to all wells except the blank wells.

    • Mix gently and pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[8]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Measurement:

    • If necessary, stop the reaction by adding a stopping reagent.

    • Measure the absorbance of the product at the appropriate wavelength using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Parameter Description Example Value
Enzyme Concentration Should be in the linear range of the assay.1-10 nM
Substrate Concentration Typically at or near the Km value.Varies by enzyme
Incubation Time Sufficient for product formation but within the linear phase.30 minutes
Temperature Optimal for enzyme activity.37°C
Final DMSO Concentration Kept low to avoid affecting enzyme activity.< 1%

Part 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Cell-based assays are essential for evaluating the overall biological effect of a compound on living cells.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[9] It is a valuable tool for screening compounds for potential anticancer activity.[9]

Principle of the Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble in aqueous solution and is dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Culture selected cancer cell line C2 Harvest and count cells C1->C2 C3 Seed cells into a 96-well plate C2->C3 C4 Incubate for 24 hours (for cell attachment) C3->C4 T1 Prepare serial dilutions of This compound C4->T1 Step 1 T2 Add compound dilutions to the cells T1->T2 Step 2 T3 Include vehicle control and positive control (e.g., doxorubicin) T2->T3 T4 Incubate for 48-72 hours T3->T4 Step 3 A1 Add MTT solution to each well T4->A1 Step 4 A2 Incubate for 2-4 hours A1->A2 Step 5 A3 Remove medium and add solubilization solution (e.g., DMSO) A2->A3 Step 6 A4 Incubate to dissolve formazan crystals A3->A4 Step 7 A5 Read absorbance at ~570 nm A4->A5 Step 8 D1 Calculate Percent Viability A5->D1 Step 9 D2 Plot Dose-Response Curve D1->D2 Step 10 D3 Determine IC50 Value D2->D3 Step 11

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • This compound (test compound)

  • Known cytotoxic agent (positive control, e.g., doxorubicin)

  • Vehicle for dissolving the test compound (e.g., sterile DMSO)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a sterile stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with vehicle-treated cells (negative control) and cells treated with a positive control cytotoxic agent.

    • Incubate the plate for 48 to 72 hours.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

    • Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Parameter Description Example Value
Cell Seeding Density Varies depending on the cell line's growth rate.5,000 cells/well
Treatment Duration Typically 2-3 cell doubling times.72 hours
MTT Concentration Standard concentration for the assay.0.5 mg/mL (final)
Solubilization Agent Common solvent for formazan.DMSO

Conclusion and Future Directions

The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of this compound. The enzyme inhibition assay will help determine if the compound acts on a specific molecular target, while the MTT assay will provide insights into its overall effect on cell health.

Positive results from these initial screens would warrant further investigation. For instance, if significant enzyme inhibition is observed, subsequent studies could focus on determining the mechanism of inhibition (e.g., competitive, non-competitive). If the compound exhibits cytotoxicity, further assays could explore the mechanism of cell death (e.g., apoptosis, necrosis) and its selectivity for cancer cells over normal cells. These follow-up studies will be crucial in delineating the therapeutic potential of this compound.

References

  • Bialonska, D., & Slomczynska, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Yuan, T., Yin, Y., & Li, J. (2017). In Vitro Enzyme Inhibitory Assays. Bio-protocol, 7(19), e2563. [Link]

  • Asai, A. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 2(10), 1087-1096. [Link]

  • Ojima, F., et al. (2003). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular cancer therapeutics, 2(10), 1087-96. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Williams, K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 268-278. [Link]

  • Al-Ghamdi, S. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Taibah University for Science, 14(1), 1258-1269. [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7727. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Sharma, P. K., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. Scientific Reports, 11(1), 22955. [Link]

  • Jones, A. J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(8), 920-929. [Link]

  • Kasprowicz, D., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(21), 11527. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzene-1-sulfonamide. PubChem. [Link]

  • Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 85, 129290. [Link]

  • Okoro, U. C., & Eze, F. U. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 547, 012028. [Link]

  • Bilal, M. S., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Navarrete-Vázquez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Then, R. L. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 75-83. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

Application Note: High-Yield Chlorosulfonylation of 3-(2-Methoxyethoxy)benzene (1-(2-Methoxyethoxy)benzene)

[1]

Abstract & Strategic Overview

This application note details the optimized reaction conditions for the sulfonylation of (2-methoxyethoxy)benzene (often referred to in library synthesis as the 3-isomer relative to a theoretical substitution pattern, or simply 1-(2-methoxyethoxy)benzene). The target transformation is the introduction of a chlorosulfonyl group (

4-(2-methoxyethoxy)benzenesulfonyl chloride1

This intermediate is a critical building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based inhibitors (e.g., Tamsulosin analogs).[1] The reaction utilizes chlorosulfonic acid (


)1
Key Process Parameters (CPP)
  • Stoichiometry: 3.0 – 5.0 equivalents of

    
    .
    
  • Temperature: Addition at

    
    C; Reaction at 
    
    
    C.
  • Quenching: Inverse addition (reaction mixture into ice) to minimize hydrolysis.[1]

  • Regioselectivity:

    
     Para-substitution (relative to the alkoxy group).
    

Mechanistic Insight & Reaction Engineering[1][2]

Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via a two-step Electrophilic Aromatic Substitution (EAS) mechanism.[1]

  • Sulfonation: The activated aromatic ring attacks the electrophilic sulfur species (generated from

    
    ), forming the sulfonic acid intermediate.
    
  • Chlorination: In the presence of excess chlorosulfonic acid, the sulfonic acid is converted to the sulfonyl chloride.[2]

The (2-methoxyethoxy) tail is a strong ortho/para director.[1] However, steric hindrance from the ethylene glycol chain heavily favors the para position.

Reaction Pathway Diagram[1]

ReactionPathwaySubstrate1-(2-Methoxyethoxy)benzeneIntermediateSulfonic AcidIntermediateSubstrate->Intermediate Step 1: Sulfonation(0°C, Exothermic)ReagentChlorosulfonic Acid(ClSO3H)Reagent->IntermediateProduct4-(2-Methoxyethoxy)benzenesulfonyl chlorideIntermediate->Product Step 2: Conversion to Chloride(Excess ClSO3H, RT)ByproductH2SO4 + HClIntermediate->Byproduct

Figure 1: Reaction pathway for the chlorosulfonylation of (2-methoxyethoxy)benzene.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-(2-Methoxyethoxy)benzene (Purity

    
    ).[1]
    
  • Reagent: Chlorosulfonic acid (

    
    ), 99% (Handle with extreme caution; reacts violently with water).
    
  • Solvent: Dichloromethane (DCM) (Optional, for viscosity control).

  • Equipment: 3-neck round bottom flask, addition funnel, thermometer, gas scrubber (NaOH trap) for HCl evolution.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reagent (0 min)

  • Charge chlorosulfonic acid (5.0 equiv) into a dry 3-neck flask equipped with a stir bar and gas outlet connected to a scrubber.[1]

  • Cool the acid to

    
    C  using an ice/salt bath.
    

Step 2: Addition of Substrate (0 – 30 min) [1]

  • Add 1-(2-methoxyethoxy)benzene (1.0 equiv) dropwise over 30 minutes.

  • Critical: Maintain internal temperature

    
    C . The reaction is highly exothermic.[1][3]
    
  • Note: If the mixture becomes too viscous, dilute the substrate with a minimal amount of dry DCM before addition.[1]

Step 3: Reaction Phase (30 min – 3 hrs) [1]

  • After addition is complete, remove the ice bath.

  • Allow the mixture to warm to Room Temperature (

    
    C) .
    
  • Stir for 2–3 hours. Monitor HCl gas evolution; cessation indicates reaction completion.[1]

  • Validation: Check reaction progress via TLC (taking a mini-aliquot, quenching in MeOH) or HPLC.

Step 4: Quenching & Workup (Critical Step)

  • Prepare a beaker with crushed ice (approx. 10g ice per 1g reagent).[1]

  • Inverse Quench: Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Warning: Do not add water to the reaction mixture; this causes violent boiling.[1]

  • Maintain the quench temperature

    
    C to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.[1]
    

Step 5: Isolation

  • Extract the aqueous slurry immediately with DCM (

    
     volumes).[1]
    
  • Wash the organic layer with cold water (

    
    ), then cold brine (
    
    
    ).
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    C.
Data Summary Table
ParameterRecommended RangeImpact of Deviation
Temperature (Addition)

C to

C

C risks bis-sulfonylation and charring.[1]
Stoichiometry (

)
3.0 – 5.0 equiv

equiv leads to incomplete conversion (sulfonic acid only).
Reaction Time 2 – 3 HoursProlonged stirring may degrade the ether linkage.
Quench Method Inverse (Mix onto Ice)Direct water addition causes violent exotherm and hydrolysis.[1]

Process Workflow Diagram

WorkflowStartStart: Dry GlasswareN2 AtmosphereCoolingCool ClSO3H to 0°CStart->CoolingAdditionDropwise Addition ofSubstrate (<5°C)Cooling->AdditionReactionStir at RT (2-3h)Monitor HCl evolutionAddition->ReactionQuenchInverse Quench onto Crushed Ice(Keep <10°C)Reaction->QuenchExtractionExtract with DCMWash with cold waterQuench->ExtractionProductIsolate Sulfonyl ChlorideExtraction->Product

Figure 2: Step-by-step workflow for the synthesis of 4-(2-methoxyethoxy)benzenesulfonyl chloride.[1]

Troubleshooting & Optimization

Common Issues
  • Low Yield / High Sulfonic Acid Content:

    • Cause: Incomplete conversion of the intermediate sulfonic acid to the chloride.[1]

    • Solution: Add Thionyl Chloride (

      
      , 1.5 equiv)  to the reaction mixture after the initial stir period and heat to 
      
      
      C for 1 hour. This drives the conversion of
      
      
      to
      
      
      .[1]
  • Regioisomer Contamination:

    • Cause: High temperature during addition.[1]

    • Solution: Strictly maintain

      
      C during the initial mixing.
      
Safety Considerations
  • Chlorosulfonic Acid: Reacts explosively with water.[1] Always use dry glassware.

  • HCl Gas: The reaction generates significant HCl gas. A scrubber (NaOH solution) is mandatory.

  • PPE: Full face shield, acid-resistant gloves, and lab coat are required.[1]

References

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link] (General procedure for alkoxybenzenes).

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.[1][3] Org.[1][4][3][5] Synth. 2017, 94, 198-216.[1][3] DOI: 10.15227/orgsyn.094.0198.[1][3] Retrieved from [Link].

  • Chemistry Steps. Sulfonation of Benzene Mechanism. Retrieved from [Link].

Application Notes & Protocols: Formulation Strategies for 3-(2-Methoxyethoxy)benzene-1-sulfonamide Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-(2-Methoxyethoxy)benzene-1-sulfonamide. Sulfonamide-based compounds frequently exhibit poor aqueous solubility, which presents a significant hurdle to achieving adequate bioavailability. This guide outlines a systematic approach to formulation development, beginning with an in-depth analysis of the molecule's predicted physicochemical properties. We then present detailed protocols for two advanced formulation strategies: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles. These platforms are selected for their proven ability to enhance the solubility and stability of poorly soluble drugs. Each protocol is designed as a self-validating system, incorporating methods for physicochemical characterization and analytical quantification to ensure formulation quality and performance. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science involved.

Pre-formulation Analysis: Physicochemical Profile of this compound

Direct experimental data for this compound (CAS: 1334656-25-5) is not extensively available in the public domain. However, a robust physicochemical profile can be estimated by analyzing its structure and comparing it to the well-characterized parent compound, benzenesulfonamide, and other related sulfonamides.

  • Structure: The molecule consists of a benzenesulfonamide core functionalized with a methoxyethoxy group at the meta-position. This ether linkage introduces some hydrophilicity and flexibility compared to a simple alkyl chain, but the overall molecule is expected to retain the characteristic poor water solubility of many aromatic sulfonamides.

  • Solubility: Benzenesulfonamide has a low water solubility of approximately 4.3 g/L.[1] N-substituted sulfonamides often exhibit even lower aqueous solubility.[2] The addition of the methoxyethoxy group is unlikely to dramatically increase water solubility, and the compound is predicted to be 'sparingly soluble' to 'practically insoluble' according to USP classifications. This poor solubility is the primary driver for selecting advanced formulation strategies.[3][4]

  • Acidity (pKa): The sulfonamide group (-SO₂NH₂) is weakly acidic. The pKa of the benzenesulfonamide proton is approximately 10.1.[1][5] This acidity allows for salt formation with strong bases, a potential strategy for solubility enhancement, but the resulting salts can be unstable in the acidic environment of the stomach. The electronic influence of the meta-substituted methoxyethoxy group is not expected to shift the pKa value dramatically.

  • Lipophilicity (LogP): The calculated LogP (partition coefficient) serves as an indicator of a molecule's lipophilicity. While no experimental value exists for the target compound, related structures suggest a moderate to high lipophilicity, making it a suitable candidate for encapsulation within the lipid cores of nanoformulations.[6]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/ClassificationRationale & Implication for Formulation
Aqueous Solubility Low (Practically Insoluble)Direct aqueous formulation is not feasible. Solubility enhancement is mandatory.
pKa ~10 (Weakly Acidic)Ionization is possible at high pH, but not a robust strategy for oral delivery.[5]
LogP Moderately HighSuitable for encapsulation in lipid- or polymer-based hydrophobic cores.
Physical Form Expected to be a solidAmenable to standard pharmaceutical processing.[7]

Rationale for Selecting Advanced Formulation Platforms

Given the predicted poor aqueous solubility, conventional formulation approaches are likely to fail. Advanced nanoparticle-based systems offer a proven solution by increasing the surface area for dissolution and presenting the drug in a solubilized state.[8] We will detail protocols for two distinct yet powerful systems: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the drug is encapsulated within a solid lipid core.[9] They combine the advantages of polymeric nanoparticles (e.g., controlled release) and emulsions (e.g., high drug loading for lipophilic compounds) while using biocompatible and biodegradable lipids, minimizing toxicity concerns.[10][11]

  • Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers.[12][13] The hydrophobic drug partitions into the micellar core, while the hydrophilic shell provides a stealth-like barrier, preventing aggregation and prolonging circulation time in vivo.[14][15]

Experimental Design & Workflow

The following diagram illustrates the overall workflow for developing and validating a nanoformulation for this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Analysis Solubility Solubility Screening (Lipids, Polymers, Solvents) Excipient Excipient Compatibility (DSC, FTIR) Solubility->Excipient Select compatible materials Formulate Nanoformulation Preparation (SLN or Micelles) Excipient->Formulate Input materials Optimize Process Optimization (e.g., Homogenization Speed, Sonication Time) Formulate->Optimize Refine process Characterize Physicochemical Characterization (Size, PDI, Zeta Potential) Optimize->Characterize Analyze formulation Quantify Drug Loading & Encapsulation Efficiency (HPLC) Characterize->Quantify Validate drug content Stability Stability Studies (Storage, Dilution) Quantify->Stability Assess shelf-life Stability->Optimize Iterate if needed G cluster_0 Measurement cluster_1 Calculation TotalDrug Total Drug Content (Disrupt Formulation) FreeDrug Free (Unencapsulated) Drug (Separate Particles from Supernatant) Formulation 1 mL of Nano-formulation Disrupt Add 9 mL Methanol/ACN (to dissolve particles & release drug) Formulation->Disrupt Separate Centrifuge (e.g., Amicon® Ultra filter) to separate free drug Formulation->Separate HPLC_Total Quantify with HPLC Disrupt->HPLC_Total Analyze total drug HPLC_Free Quantify with HPLC Separate->HPLC_Free Analyze free drug EE_Calc EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100 HPLC_Total->EE_Calc LC_Calc LC (%) = ((Total Drug - Free Drug) / Total Weight of Formulation) * 100 HPLC_Total->LC_Calc HPLC_Free->EE_Calc HPLC_Free->LC_Calc

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Methoxyethoxy)benzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and often nuanced challenges encountered during the purification of this molecule. Our approach is rooted in first principles of organic chemistry, providing not just steps, but the causal logic behind them to empower you to troubleshoot effectively.

While specific physical constants for this compound are not widely published, its structure—a moderately polar aromatic sulfonamide with an ether linkage—allows us to predict its behavior based on well-documented analogues like benzenesulfonamide (m.p. 151-153 °C) and other substituted sulfonamides.[1] This guide leverages that knowledge to provide robust, field-tested strategies.

Section 1: Frequently Asked Questions - First-Pass Purification & Handling

This section addresses initial queries you might have after synthesis and before embarking on intensive purification.

Q1: My crude product is an oily, sticky solid. How should I handle it?

A: An oily or "gummy" crude product is common and typically indicates the presence of residual solvent or, more likely, impurities that are depressing the melting point of your target compound. The first step is to remove any volatile solvents in vacuo. If the material remains non-crystalline, it is crucial to address the most probable and problematic impurity: the corresponding sulfonic acid.

Q2: What is the most common impurity I should be worried about, and how do I get rid of it easily?

A: The most common process-related impurity is 3-(2-Methoxyethoxy)benzenesulfonic acid.[2] It forms from the hydrolysis of the 3-(2-Methoxyethoxy)benzenesulfonyl chloride intermediate during the reaction or aqueous workup.[3] Sulfonic acids are highly polar, non-volatile, and can significantly hinder crystallization.

A simple and highly effective first-pass purification is an aqueous basic wash or slurry. Sulfonamides are weakly acidic (pKa ~10), whereas sulfonic acids are strongly acidic (pKa < 0). This difference is the key to their separation.

Protocol: Aqueous Bicarbonate Wash

  • Dissolve or suspend your crude product in an appropriate organic solvent in which the sulfonamide has good solubility (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will see effervescence as the bicarbonate neutralizes the strong sulfonic acid. Wash until the effervescence ceases.

  • Separate the layers. The deprotonated sulfonic acid salt will be in the aqueous layer, while your target sulfonamide remains in the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

This procedure should yield a solid product that is significantly purer and more amenable to crystallization.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is the most powerful and economical method for purifying crystalline solids. Success hinges on proper solvent selection and technique.

Q3: How do I choose the best solvent for recrystallizing my sulfonamide?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polarity of this compound, moderately polar solvents are an excellent starting point.

Solvent SystemRationale & Use Case
Isopropanol/Water A versatile and often successful system for sulfonamides.[2] Dissolve the crude solid in a minimum amount of hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.
Ethanol/Water Similar to isopropanol/water, this is another excellent choice for inducing crystallization of polar compounds.
Toluene A less polar option. Good for removing more non-polar impurities. May require a larger volume of solvent.
Ethyl Acetate/Hexanes A solvent/anti-solvent system. Dissolve the compound in a minimum of ethyl acetate at room temperature, then slowly add hexanes (the anti-solvent) until persistent cloudiness is observed.[1]

Q4: I tried to recrystallize my product, but it "oiled out." What went wrong and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves or separates from the supersaturated solution as a liquid instead of crystals.[2] This is often due to a high concentration of impurities depressing the melting point below the temperature of the crystallization solution.

Troubleshooting Flowchart for "Oiling Out"

Sources

minimizing side reactions in methoxyethoxy sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Yield

Ticket ID: #MES-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because your methoxyethoxy sulfonamide synthesis—a critical step in creating high-solubility drug scaffolds—is failing to meet purity or yield specifications.

The methoxyethoxy moiety (-CH2CH2OCH3) introduces specific physicochemical challenges: it increases water solubility (complicating workup) and acts as a weak Lewis base (potentially interfering with metal catalysis). This guide moves beyond basic "add A to B" instructions; it diagnoses the molecular causality of failure modes like bis-sulfonylation, hydrolysis, and regioselective errors.

Module 1: The Precursor Integrity (Hydrolysis)

The Issue: "I am adding the correct equivalents, but I consistently recover unreacted amine and sulfonic acid."

The Diagnosis: Sulfonyl chlorides (


) are highly electrophilic but moisture-sensitive.[1] The rate of hydrolysis competes with amidation. If your solvent contains even trace water (>0.05%), the sulfonyl chloride converts to sulfonic acid (

), which is unreactive toward amines under standard conditions.

Technical Directive:

  • Solvent Quality: Use anhydrous DCM or THF (water content <50 ppm).

  • Temperature Control: Hydrolysis has a lower activation energy than amidation in many contexts. Keep the addition at 0°C.

  • Reagent Quality: Check your sulfonyl chloride. If it is a liquid, is it cloudy? If solid, is it caked? These are signs of hydrolysis.

Module 2: The Selectivity Engine (Bis-Sulfonylation)

The Issue: "I see a major impurity with roughly double the molecular weight of my starting material."

The Diagnosis: This is the most common failure mode. The sulfonamide product (


) has a pKa of approximately 10-11. In the presence of a strong base or excess sulfonyl chloride, this proton is removed, creating a sulfonamide anion (

). This anion is a potent nucleophile and attacks a second molecule of sulfonyl chloride, forming the bis-sulfonamide impurity.

The Causality:



Troubleshooting Protocol:

  • Stoichiometry: Never use excess sulfonyl chloride. Use a 0.95:1.0 ratio of sulfonyl chloride to amine. It is easier to remove unreacted amine than bis-sulfonamide.

  • Base Selection: Switch from Triethylamine (TEA) to Pyridine. Pyridine is a weaker base and less likely to deprotonate the formed sulfonamide product, thereby shutting down the pathway to the bis-sulfonamide.

  • Addition Rate: Add the sulfonyl chloride slowly (dropwise). This ensures the concentration of

    
     remains low relative to the amine, statistically favoring mono-sulfonylation.
    
Module 3: Regioselectivity (The Amino-Alcohol Dilemma)

The Issue: "My starting amine has a hydroxyl group (e.g., 2-methoxyethanol amine derivative). I am getting O-sulfonylation."

The Diagnosis: While amines are generally more nucleophilic than alcohols, O-sulfonylation (formation of sulfonate esters) becomes competitive if the amine is sterically hindered or if the pH is too high (alkoxide formation).

Technical Directive:

  • pH Modulation: Maintain the reaction pH between 8 and 9. At this pH, the amine is unprotonated (nucleophilic), but the alcohol (pKa ~16) remains protonated and non-nucleophilic.

  • Solvent Effect: Use DCM (Dichloromethane). Polar aprotic solvents like DMF can enhance the nucleophilicity of oxygen, promoting side reactions.

Module 4: The Amphiphilic Trap (Purification)

The Issue: "My reaction worked, but I cannot extract the product. It stays in the aqueous layer."

The Diagnosis: The methoxyethoxy group is a "solubility Trojan horse." It makes your organic molecule significantly more water-soluble. Standard DCM/Water extractions often fail because the partition coefficient (


) shifts toward the aqueous phase.

Technical Directive:

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic sulfonamide out of the water phase (Hofmeister effect).

  • Extraction Solvent: Do not use pure DCM. Use a mixture of Ethyl Acetate:THF (3:1) . The THF helps solvate the methoxyethoxy group, pulling it into the organic phase.

Visualizing the Reaction Network

The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.

ReactionNetwork Start Sulfonyl Chloride (R-SO2-Cl) Target Target Sulfonamide (Mono-product) Start->Target + Amine (Kinetic Control) Acid Sulfonic Acid (Hydrolysis) Start->Acid + H2O (Moisture) Ester Sulfonate Ester (O-Sulfonylation) Start->Ester + R'-OH (If pH > 10) Amine Methoxyethoxy Amine (R'-NH2) Bis Bis-Sulfonamide (Impurity) Target->Bis + Excess Base + Excess R-SO2-Cl

Figure 1: Reaction network showing the competition between the desired amidation (Green) and side reactions (Red/Yellow).

Standardized Protocol: Methoxyethoxy Sulfonamide Synthesis

Scope: Synthesis of N-(2-methoxyethyl)benzenesulfonamide derivatives.

ParameterSpecificationRationale
Solvent Anhydrous DCM (0.1 M)Minimizes hydrolysis; poor solubility for salt byproducts (easy filtration).
Base Pyridine (1.1 equiv)Mild base (pKa ~5.2) prevents deprotonation of product (prevents bis-sulfonylation).
Temperature 0°C

RT
Low temp slows hydrolysis and O-sulfonylation.[2]
Stoichiometry 1.0 Amine : 0.95 Sulfonyl ClSlight deficit of electrophile ensures 100% consumption of the hard-to-remove chloride.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Charge: Add Amine (1.0 equiv) and Pyridine (1.1 equiv) to Anhydrous DCM. Cool to 0°C.

  • Addition: Dissolve Sulfonyl Chloride (0.95 equiv) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

    • Critical Check: Maintain internal temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: Check TLC/LCMS. If Bis-sulfonamide appears, stop immediately.

  • Quench: Add saturated

    
     solution.
    
  • Workup (The "Methoxyethoxy" Tweak):

    • Separate layers.

    • Extract aqueous layer 3x with EtOAc/THF (3:1) (Crucial for recovery).

    • Wash combined organics with Brine (saturated NaCl).

    • Dry over

      
      , filter, and concentrate.
      
Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your specific failure.

TroubleshootingTree Start Identify Major Impurity (LCMS / NMR) Branch1 Check Sulfonyl Chloride Quality Start->Branch1 Starting Material Remains Branch2 Check Base Strength & Equivalents Start->Branch2 Double MW (+ R-SO2) Branch3 Check pH & Temp Start->Branch3 Wrong Regioisomer (O-linked) Sol1 Action: Dry Solvents, Use Fresh Reagent Branch1->Sol1 Hydrolyzed? Sol2 Action: Switch TEA -> Pyridine Reduce R-SO2-Cl to 0.95 eq Branch2->Sol2 Too Strong? Sol3 Action: Lower pH to <9 Keep at 0°C Branch3->Sol3 High pH?

Figure 2: Diagnostic logic flow for identifying reaction failure modes.

References
  • Mechanistic Insight on Bis-Sulfonylation

    • Title: Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines.[3]

    • Source: N
    • URL:[Link]

    • Relevance: Provides kinetic data on the stability and formation of bis-sulfonyl species, validating the need for stoichiometry control.
  • Regioselectivity (O- vs N-Sulfonylation)

    • Title: Selective Sulfonation of Amino Groups in Amino Alcohols.[4]

    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

    • Relevance: Establishes the pH and temperature parameters required to favor amidation over esterification in amino-alcohol substr
  • pKa and Reactivity of Sulfonamides

    • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods.
    • Source: SciELO (Brazilian Journal of Pharmaceutical Sciences)
    • URL:[Link]

    • Relevance: Confirms the acidity of the sulfonamide proton (pKa ~10)
  • Practical Troubleshooting & Optimization

    • Title: Optimizing reaction conditions for sulfonamide synthesis
    • Source: BenchChem Technical Support[2]

    • Relevance: Source of practical "field" advice regarding moisture sensitivity and base selection (Pyridine vs TEA).

Sources

Technical Support Center: Optimizing pH Stability for 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

3-(2-Methoxyethoxy)benzene-1-sulfonamide is a structural hybrid containing a polar sulfonamide head group and a glycol-ether tail attached to a benzene core.[1] Understanding its physicochemical "personality" is critical for stabilizing it in solution.[1]

  • Functional Group: Primary Sulfonamide (

    
    )[1]
    
  • pKa (Calculated): ~10.1 (Sulfonamide N-H deprotonation)[1]

  • Dominant Species at Physiological pH (7.4): Neutral (Non-ionized)[1]

  • Solubility Profile: Moderate to low in aqueous buffers; High in polar organic solvents (DMSO, DMA, Methanol).

The Stability Paradox: While chemically robust (resistant to rapid hydrolysis), this molecule suffers from physical instability (precipitation) at neutral and acidic pH. True "stability" for this compound requires managing the equilibrium between chemical integrity and physical solubility.

Troubleshooting Guide (Q&A Format)

Category A: Physical Stability (Precipitation & Solubility)[1]

Q1: My 10 mM stock solution precipitates when diluted into PBS (pH 7.4). Why is this happening?

A: This is a classic pKa mismatch . The sulfonamide group has a pKa of approximately 10.1. At pH 7.4, the molecule exists almost exclusively (>99.8%) in its neutral, protonated form . Sulfonamides are notorious for high crystal lattice energy and poor aqueous solubility in their neutral state.[1]

  • The Fix: You cannot rely on pH alone to solubilize it at physiological conditions. You must use a cosolvent system .[1]

  • Recommendation: Pre-dissolve in DMSO (up to 100 mM), then dilute into the buffer containing 0.5% - 5% cosolvent (e.g., PEG400 or Captisol®) to maintain the "supersaturated" state or improve thermodynamic solubility.

Q2: Can I increase the pH to 11 to dissolve it?

A: Yes, but proceed with caution. At pH > 10.1, the sulfonamide deprotonates to form the anion (


), which is highly water-soluble.[1]
  • Risk: While this solves the solubility issue, extreme alkalinity (pH > 11) can initiate nucleophilic attack on the benzene ring or slow hydrolysis of the ether tail at elevated temperatures.

  • Protocol: If high pH is required for a specific assay, prepare the solution immediately before use. Do not store at pH > 11 for >24 hours.

Category B: Chemical Stability (Degradation)[1]

Q3: I see a new peak in my HPLC after heating the solution at pH 2. Is the sulfonamide hydrolyzing?

A: It is possible, but sulfonamides are generally resistant to acid hydrolysis compared to amides. However, under stress conditions (pH < 2 + Heat) , two degradation pathways are possible:

  • Desulfonation: Reversal of the sulfonation reaction, releasing the parent ether and sulfuric acid.[2]

  • Ether Cleavage: The methoxyethoxy tail is an aryl alkyl ether.[1] Strong acids (especially HBr or HI, but potentially HCl at high temps) can cleave the ether bond, generating a phenol derivative.

Q4: Is the molecule sensitive to oxidation?

A: Generally, no. The sulfonamide sulfur is already in its highest oxidation state (+6). The ether chain is stable against mild oxidants. However, protect from radical initiators which could abstract protons from the


-carbon of the ether chain.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination (Stress Testing)[1]

Use this protocol to empirically determine the "Safe Zone" for your specific concentration.

Materials:

  • Buffer Systems:

    • pH 2.0 (0.1 M Phosphate/Phosphoric Acid)[1]

    • pH 7.4 (0.1 M PBS)[1]

    • pH 10.0 (0.1 M Borate or Carbonate)[1]

    • pH 12.0 (0.1 M NaOH/Phosphate)[1]

  • HPLC System with UV detection (254 nm).[1]

Method:

  • Stock Prep: Prepare a 10 mM stock of the compound in DMSO.[1]

  • Spike: Dilute stock 1:100 into each buffer (Final conc: 100 µM, 1% DMSO).

  • Incubation: Split samples into two sets:

    • Set A: Room Temperature (25°C)

    • Set B: Elevated Temperature (60°C)

  • Sampling: Aliquot at T=0, 24h, 48h, and 7 days.

  • Analysis: Analyze by HPLC. Calculate % remaining relative to T=0.[1]

Success Criteria:

  • Stable: >98% recovery.[1]

  • Labile: <95% recovery or appearance of new peaks >1%.[1]

Protocol 2: Cosolvent Solubility Optimization

If precipitation is your primary issue, run this screen to find a stable vehicle.

CosolventConcentration RangeMechanismCompatibility
DMSO 0.1% - 5%Dipolar aprotic solvationHigh (Cell culture limit <0.5%)
PEG 400 5% - 20%Dielectric constant modulationHigh (In vivo compatible)
Ethanol 5% - 10%Protophilic solvationModerate (Volatility issues)
Tween 80 0.1% - 1%Micellar encapsulationHigh (Prevents aggregation)

Visualizations & Decision Trees

Diagram 1: Solubility & Stability Landscape

This diagram visualizes the relationship between pH, the ionization state of the sulfonamide, and the resulting stability risks.

StabilityLandscape cluster_legend Key Factors Acid Acidic (pH < 4) Protonated Neutral Precip Risk: Precipitation (Low Solubility) Acid->Precip Room Temp Hydrolysis Risk: Acid Hydrolysis (Ether Cleavage) Acid->Hydrolysis High Temp Neutral Neutral (pH 4 - 9) Protonated Neutral Neutral->Precip High Risk Basic Basic (pH > 10) Deprotonated Anion Soluble Stable & Soluble (Anionic Form) Basic->Soluble Optimal Solubility pKa pKa ~ 10.1

Caption: The "Stability Cliff" for sulfonamides. Solubility is achieved at high pH, but physiological pH requires cosolvents to prevent precipitation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues in real-time.

TroubleshootingTree Start Issue Detected Type Identify Issue Type Start->Type Precipitation Precipitation / Cloudiness Type->Precipitation Degradation Chemical Degradation (HPLC) Type->Degradation CheckPH Check pH Precipitation->CheckPH CheckTemp Check Temperature Degradation->CheckTemp Action1 Add Cosolvent (PEG400 / DMSO) CheckPH->Action1 pH < 9 Action2 Adjust pH > 10 (If assay allows) CheckPH->Action2 pH > 9 possible? Action3 Reduce Temp Avoid Acidic Reflux CheckTemp->Action3 Heating?

Caption: Step-by-step logic for diagnosing and fixing stability issues.

References

  • PubChem. Benzenesulfonamide: Chemical and Physical Properties.[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[1][5] Journal of Hazardous Materials.[1] (Demonstrates general hydrolytic stability of sulfonamides at pH 4-9). Available at: [Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

scale-up difficulties for 3-(2-Methoxyethoxy)benzene-1-sulfonamide manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Methoxyethoxy)benzene-1-sulfonamide Manufacturing

  • Case ID: #SC-2026-MET-SULF

  • Subject: Scale-Up Troubleshooting & Process Optimization

  • Status: Active

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific scale-up challenges associated with This compound (CAS: 1334656-25-5). While often treated as a standard building block, this molecule presents a "perfect storm" of process risks: regioselectivity issues during sulfonation, genotoxic impurity (PGI) retention from alkylation, and stubborn polymorphism typical of sulfonamides.

The following protocols prioritize Process Safety and Quality by Design (QbD) .

Module 1: Synthesis & Reaction Engineering

The Core Challenge: Route Selection & Regiocontrol

Users frequently report low yields or wrong isomers. This stems from a fundamental misunderstanding of the directing groups.

  • Direct Sulfonation Route (High Risk): Sulfonating (2-methoxyethoxy)benzene with chlorosulfonic acid typically yields the para-isomer (position 4) due to the strong ortho/para directing nature of the alkoxy group.

  • Recommended Route (The "Williamson" Approach): Start with 3-hydroxybenzenesulfonamide and alkylate with 1-bromo-2-methoxyethane . This locks the meta regiochemistry early.

Critical Workflow: The Williamson Ether Synthesis

SynthesisLogic Start 3-Hydroxybenzene- 1-sulfonamide Rxn O-Alkylation (Solvent: DMF/Acetone) Start->Rxn Reagent 1-Bromo-2-methoxyethane (Alkylating Agent) Reagent->Rxn Base Base Selection (K2CO3 vs NaOH) Base->Rxn Deprotonation Impurity1 Impurity A: N-Alkylation (Sulfonamide Nitrogen) Rxn->Impurity1 Over-alkylation risk Impurity2 Impurity B: Residual PGI (Alkyl Bromide) Rxn->Impurity2 Incomplete Rxn Product Target Molecule 3-(2-Methoxyethoxy).. Rxn->Product Major Path

Figure 1: Critical Control Points (CCPs) in the recommended alkylation pathway.

Troubleshooting Q&A: Reaction Phase

Q1: I am seeing significant N-alkylation (impurity) alongside my desired O-alkylation. How do I stop this? Diagnosis: The sulfonamide nitrogen (


) is competing with the phenolic oxygen (

). If your base is too strong or the temperature too high, you will deprotonate the sulfonamide. Corrective Action:
  • Base Selection: Switch from NaOH/NaH to Potassium Carbonate (K₂CO₃) .[1] It is generally sufficient to deprotonate the phenol but less likely to fully deprotonate the sulfonamide in aprotic solvents [1].

  • Solvent Switch: Use Acetone or MEK (Methyl Ethyl Ketone) instead of DMF. The lower boiling point limits the thermal energy available for the unwanted N-alkylation activation barrier.

Q2: My reaction stalls at 80% conversion, but adding more alkyl halide doesn't help. Diagnosis: This is likely a "coating" issue. In solid-liquid biphasic reactions (Solid K₂CO₃ in organic solvent), the inorganic salt byproduct (KBr) coats the surface of the unreacted carbonate base, stopping the reaction. Corrective Action:

  • Catalysis: Add 1-5 mol% of a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide anion into the organic phase.

  • Agitation: Ensure high-shear mixing. At scale (>10kg), a standard anchor impeller is insufficient; use a pitched-blade turbine to suspend the solids.

Module 2: Purification & PGI Management

The Core Challenge: Genotoxic Impurities

The reagent 1-bromo-2-methoxyethane is an alkyl halide, a structural class considered Potentially Genotoxic Impurities (PGIs). Regulatory limits (ICH M7) often require this to be <10 ppm in the final API [2].

Data Summary: PGI Purging Strategies

StrategyMechanismProsCons
Amine Scavenging Add morpholine or piperazine post-reaction.Chemically destroys the alkyl halide.Introduces a new impurity (the scavenged adduct).
Recrystallization Rejection by crystal lattice.Standard unit operation.Alkyl halides can occlude inside crystal defects.
Distillation Boiling point difference.Effective for volatile halides.Not feasible; the product is a high-melting solid.
Troubleshooting Q&A: Work-up

Q3: The product "oils out" during crystallization from Ethanol/Water. Diagnosis: this compound has an amphiphilic nature (polar head, lipophilic tail). Adding water too fast creates a metastable oil phase (Liquid-Liquid Phase Separation) rather than nucleation. Corrective Action:

  • Seeding: You must seed the solution at the cloud point. Do not rely on spontaneous nucleation.[2]

  • Temperature Cycling: If oiling occurs, reheat to dissolve, then cool slower (e.g., 0.1°C/min) with vigorous agitation to break up oil droplets.

Q4: How do I prove the alkyl bromide is removed to safe levels? Diagnosis: Standard HPLC-UV is blind to 1-bromo-2-methoxyethane (no chromophore). Corrective Action:

  • Analytical Method: Develop a GC-MS (Headspace or Direct Injection) method or an HPLC-CAD (Charged Aerosol Detector) method. You cannot validate the process without a specific method for the alkylating agent [3].

Module 3: Solid State & Polymorphism

The Core Challenge: Crystal Form Control

Sulfonamides are notorious for exhibiting polymorphism (different crystal packing arrangements).[3] Different polymorphs have different solubilities and bioavailabilities.

CrystallizationTree Start Crude Isolation Check Check XRD / DSC Start->Check FormA Form A (Stable) High MP, Lower Solubility Check->FormA Target FormB Form B (Metastable) Low MP, Higher Solubility Check->FormB Risk Action2 Rapid Cooling (Kinetic Control) FormA->Action2 Risk of generating B Action1 Slurry in Methanol (Thermodynamic Control) FormB->Action1 Convert to A Action1->FormA

Figure 2: Decision tree for managing sulfonamide polymorphs.

Q5: My melting point varies by 5°C between batches. Diagnosis: You likely have a mixture of polymorphs or a solvate. Sulfonamides readily form hydrates. Corrective Action:

  • Drying: Dry under vacuum at >60°C. If the weight drops significantly after the solvent should be gone, you likely had a channel solvate.

  • Slurry Ripening: If the DSC shows a small endotherm before the main melt, slurry the solid in the crystallization solvent for 12 hours at ambient temperature. This drives the system to the thermodynamically most stable form (Ostwald Ripening).

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley-Interscience. (Contextual reference based on standard industry practice for alkyl halides).
  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from

Sources

Validation & Comparative

Optimizing 1H NMR Characterization of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 3-(2-Methoxyethoxy)benzene-1-sulfonamide , a critical scaffold in medicinal chemistry (often associated with carbonic anhydrase inhibitors).

The core challenge in characterizing this molecule lies in the lability of the sulfonamide protons and the resolution of the glycol ether side chain. This guide compares the analytical performance of two solvent systems—DMSO-d6 (the recommended standard) versus Chloroform-d (CDCl3) —and provides a definitive logic for distinguishing the target meta-isomer from its ortho and para analogs.

Experimental Protocol: Solvent Selection & Preparation

To achieve reproducible integration values and clear multiplicity, the choice of solvent is not merely a logistical decision but a determinant of spectral quality.

Comparative Workflow: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Interpretation
Sulfonamide (-SO₂NH₂) Sharp singlet (or tight doublet), 2HBroad, flattened, or invisibleDMSO stabilizes labile protons via H-bonding, allowing accurate integration.
Water Peak ~3.33 ppm (variable)~1.56 ppmIn DMSO, water can overlap with the methoxy signal if not dry.
Solubility HighModerate to HighDMSO ensures full dissolution of the polar sulfonamide head group.
Exchange Rate SlowFastFast exchange in CDCl3 obliterates the NH₂ coupling information.
Step-by-Step Preparation Protocol
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the sample contains trace water, the HDO peak in DMSO will appear near 3.3 ppm, potentially obscuring the terminal methoxy singlet. Use an ampoule of dry DMSO-d6 or add activated 3Å molecular sieves 1 hour prior to acquisition.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the solution must be clear.

  • Acquisition:

    • Pulse Sequence: Standard zg30 or zg90.

    • Scans (ns): Minimum 16 (for 400 MHz+ instruments) to resolve the satellite peaks of the ethylene bridge.

    • Relaxation Delay (d1): Set to 10 seconds to ensure full relaxation of the sulfonamide protons for accurate quantitative integration (qNMR).

Spectral Interpretation & Assignment

The Chemical Shift Logic

The molecule consists of three distinct magnetic environments: the Sulfonamide Head , the Aromatic Core , and the Glycol Ether Tail .

A. The Sulfonamide Head (-SO₂NH₂)
  • Shift: 7.30 – 7.50 ppm (DMSO-d6).

  • Multiplicity: Broad Singlet (s).

  • Diagnostic Value: In DMSO, this integrates cleanly to 2H. In CDCl3, this signal often broadens into the baseline (4.5–6.0 ppm) due to rapid proton exchange, making purity calculations impossible.

B. The Aromatic Core (Meta-Substitution Pattern)

The meta substitution creates a highly specific splitting pattern (ABCD system).

  • H-2 (The "Island" Proton): Located between the sulfonyl and ether groups. It appears as a narrow doublet (J ~2 Hz) or singlet-like peak around 7.45 ppm .

  • H-4, H-6: These appear as doublets/multiplets flanking the H-5.

    • H-6 (Ortho to SO₂): Deshielded (~7.55 ppm).

    • H-4 (Ortho to Ether): Shielded (~7.15 ppm).

  • H-5: Appears as a pseudo-triplet (dd) around 7.40 ppm due to coupling with H-4 and H-6.

C. The Glycol Ether Tail (-O-CH₂-CH₂-O-CH₃)

This flexible chain exhibits a classic "roofing" effect in lower field instruments but resolves clearly at 400 MHz+.

  • Ar-O-CH₂- (α-methylene): Deshielded by the phenoxy oxygen.

    • Shift: ~4.15 ppm.

    • Multiplicity: Triplet (t) or dd.

  • -CH₂-O-Me (β-methylene):

    • Shift: ~3.65 ppm.

    • Multiplicity: Triplet (t).[1]

  • -O-CH₃ (Terminal Methoxy):

    • Shift: ~3.30 ppm.[2]

    • Multiplicity: Sharp Singlet (s).

    • Warning: This peak is the most susceptible to overlap with the HDO solvent residual in "wet" DMSO.

Comparative Analysis: Distinguishing Isomers

A common synthesis error yields the para or ortho isomers. NMR is the primary tool for differentiation.

FeatureMeta-Isomer (Target) Para-Isomer (Impurity) Ortho-Isomer (Impurity)
Symmetry Asymmetric (4 distinct Ar-H signals)Symmetric (AA'BB' system)Asymmetric (Complex multiplets)
Aromatic Pattern 1 Singlet-like (H-2), 2 Doublets, 1 TripletTwo distinct doublets (roofed) integrating 2H each4 Complex Multiplets (often overlapping)
Coupling J ~ 2 Hz (meta) visible on H-2J ~ 8 Hz (ortho) dominantStrong J ~ 8 Hz throughout

Visualization of Analytical Logic

Diagram 1: Assignment Workflow & Connectivity

This diagram illustrates the flow of logic from the raw spectrum to the structural assignment, utilizing 2D correlations.

NMR_Logic Spectrum 1H Spectrum (DMSO-d6) Region_Ar Aromatic Region (7.0 - 7.6 ppm) Spectrum->Region_Ar Region_Ali Aliphatic Region (3.0 - 4.5 ppm) Spectrum->Region_Ali Region_NH Exchangeable Region (7.3 - 7.5 ppm) Spectrum->Region_NH Sig_H2 H-2 (Singlet-like) Meta-coupling Region_Ar->Sig_H2 Sig_H5 H-5 (Pseudo-triplet) Region_Ar->Sig_H5 Sig_OCH2 Ar-O-CH2 (Triplet) ~4.15 ppm Region_Ali->Sig_OCH2 Sig_OMe Methoxy (Singlet) ~3.30 ppm Region_Ali->Sig_OMe COSY COSY Correlation Sig_OCH2->COSY COSY->Sig_OMe Indirect via CH2

Caption: Logical flow for assigning protons based on chemical shift regions and splitting patterns.

Diagram 2: Solvent Decision Matrix

A self-validating protocol for choosing the correct solvent based on experimental goals.

Solvent_Choice Start Start: Characterization Goal Goal_Q Quantitative Purity / qNMR? Start->Goal_Q Goal_S Structural Confirmation? Start->Goal_S Check_NH Need Sulfonamide Integration? Goal_Q->Check_NH Goal_S->Check_NH Res_DMSO Use DMSO-d6 (Sharp NH2, distinct shifts) Check_NH->Res_DMSO Yes (Critical) Res_CDCl3 Use CDCl3 (Only if NH2 irrelevant) Check_NH->Res_CDCl3 No

Caption: Decision matrix emphasizing DMSO-d6 for sulfonamide quantification.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2025). Structure Determination Using NMR: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. [Link]

Sources

Technical Comparison Guide: HPLC Method Development for 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare chromatographic separation strategies for 3-(2-Methoxyethoxy)benzene-1-sulfonamide , a polar aromatic compound often utilized as a fragment in medicinal chemistry or an intermediate in diuretic synthesis.

The Challenge: This molecule presents a "polarity paradox." The sulfonamide moiety (


) is highly polar and acidic (pKa 

10.1), while the 2-methoxyethoxy tail adds a specific lipophilic character and hydrogen-bond accepting capability. Standard C18 alkyl phases often struggle to provide adequate retention (

) or selectivity (

) against closely related hydrolysis impurities like 3-hydroxybenzenesulfonamide .

The Verdict: While C18 remains the standard "scouting" column, our comparative analysis indicates that Biphenyl stationary phases offer superior resolution and peak symmetry for this class of compounds due to dual-mode retention (Hydrophobic +


-

interactions).[1]

Part 1: Physicochemical Context & Column Selection Logic[2]

Before initiating method development, we must understand the analyte's behavior in solution.

Analyte Profile[3][4]
  • Compound: this compound

  • Core Structure: Benzene ring substituted with a sulfonamide and an ether chain.

  • Acidity (pKa): The sulfonamide group is weakly acidic.[2] At neutral pH, it exists in equilibrium; at acidic pH (pH < 4), it remains neutral, which is essential for Reverse Phase (RP) retention.

  • Critical Impurities:

    • 3-Hydroxybenzenesulfonamide (Hydrolysis degradant - More Polar).

    • 1-Bromo-3-(2-methoxyethoxy)benzene (Synthetic precursor - More Lipophilic).

Mechanism of Interaction Diagram

The following diagram illustrates why Biphenyl phases theoretically outperform C18 for this specific aromatic ether.

RetentionMechanism cluster_C18 Method A: C18 Column cluster_Biphenyl Method B: Biphenyl Column Analyte Analyte: 3-(2-Methoxyethoxy) benzene-1-sulfonamide C18_Mech Mechanism: Hydrophobic Interaction only Analyte->C18_Mech Bi_Mech Mechanism: Hydrophobic + Pi-Pi Interaction (Benzene Ring) + Dipole-Dipole (Sulfonamide) Analyte->Bi_Mech C18_Result Result: Moderate Retention Potential tailing (silanol) C18_Mech->C18_Result Bi_Result Result: Enhanced Retention (Higher k') Superior Selectivity Bi_Mech->Bi_Result

Figure 1: Comparative retention mechanisms. The Biphenyl phase engages the benzene ring of the sulfonamide via


-

stacking, increasing retention time and selectivity compared to the purely dispersive interactions of C18.

Part 2: Comparative Method Evaluation

We compared two methods: a standard generic gradient (Method A) and a targeted selectivity method (Method B).

Method A: The "Generic" C18 Approach
  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Observation: The target peak elutes relatively early. The polar hydrolysis impurity (3-hydroxybenzenesulfonamide) often co-elutes with the solvent front or shows poor resolution (

    
    ) from the target.
    
Method B: The "Optimized" Biphenyl Approach
  • Column: Biphenyl (L11),

    
     mm, 2.7 µm (Core-Shell) (e.g., Restek Raptor or Phenomenex Kinetex).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Rationale: Methanol is preferred over Acetonitrile for Biphenyl columns to promote

    
    -
    
    
    
    interactions (Acetonitrile can suppress these interactions by forming a
    
    
    -layer on the stationary phase).
  • Observation: Significant increase in retention. The "pull" of the aromatic ring separates the target distinctively from the non-aromatic or less conjugated impurities.

Comparative Performance Data (Experimental Summary)
ParameterMethod A (C18 / MeCN)Method B (Biphenyl / MeOH)Interpretation
Capacity Factor (

)
1.83.2 Biphenyl provides better retention, moving the peak away from the void volume.
Selectivity (

)
1.1 (vs. impurity)1.4 (vs. impurity)Superior separation of the 3-hydroxy impurity.
Peak Symmetry (

)
1.31.05 Biphenyl phases often mask silanols better for basic/polar moieties.
Resolution (

)
1.8> 3.5 Baseline separation achieved easily with Method B.

Part 3: Recommended Experimental Protocol

This protocol is designed for Method B , as it offers the highest robustness for this specific sulfonamide derivative.

Reagents & Preparation
  • Diluent: 50:50 Water:Methanol (Match the initial mobile phase strength to prevent peak distortion).

  • Standard Prep: Dissolve 10 mg of this compound in 10 mL diluent (1 mg/mL stock). Dilute to 0.1 mg/mL for injection.

  • Buffer: 0.1% Formic Acid (pH ~2.7). Note: Low pH is critical to keep the sulfonamide neutral (

    
    ) rather than ionized (
    
    
    
    ).
Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with DAD/PDA.

  • Column: Biphenyl,

    
     mm, 2.7 µm (Core-shell particles recommended for efficiency).
    
  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for viscous MeOH).

  • Detection: UV @ 265 nm (Primary), 220 nm (Secondary for impurities).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeOH)Step Description
0.09010Equilibration
1.09010Isocratic Hold (Focusing)
10.04060Linear Gradient
12.0595Wash
14.0595Wash Hold
14.19010Re-equilibration
18.09010End
Workflow Diagram

Workflow Start Start: Sample Preparation (Diluent: 50:50 H2O:MeOH) SystemPrep System Prep: Flush Biphenyl Column (Eq. with 10% MeOH) Start->SystemPrep Injection Injection (2-5 µL) Target Conc: 0.1 mg/mL SystemPrep->Injection Separation Gradient Elution (See Table Above) Injection->Separation Detection Detection (UV 265nm) Monitor for Impurities Separation->Detection Analysis Data Analysis Check k' > 2.0 Check Tailing < 1.2 Detection->Analysis

Figure 2: Step-by-step experimental workflow for the analysis of this compound.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Perera, S., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC).[5] Link

  • Phenomenex. (2023).[6][7][8][9] High Performance Liquid Chromatography (HPLC) Method Development Guide. Link

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methoxyethoxy)benzene-1-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prominence stems from the unique chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group in the active sites of various metalloenzymes. Among the most extensively studied targets of benzenesulfonamide-based inhibitors are the carbonic anhydrases (CAs), a family of ubiquitous zinc-containing enzymes crucial to numerous physiological processes.[1][2][3] The clinical relevance of CA inhibitors in treating conditions such as glaucoma, edema, and certain cancers has fueled a continuous quest for novel analogs with enhanced potency and isoform selectivity.[2][4] This guide focuses on the prospective structure-activity relationship (SAR) of a specific, yet underexplored, class of these inhibitors: 3-(2-Methoxyethoxy)benzene-1-sulfonamide analogs.

Due to a lack of specific published research on the SAR of this compound derivatives, this guide will provide a comparative analysis based on well-established principles derived from structurally related benzenesulfonamide analogs. We will extrapolate from existing data on meta-substituted benzenesulfonamides to infer the likely impact of the 3-(2-methoxyethoxy) group and its modifications on inhibitory activity, particularly against carbonic anhydrases.

The Foundational Role of the Sulfonamide Group: A Zinc-Binding Pharmacophore

The inhibitory action of benzenesulfonamides against carbonic anhydrases is primarily anchored by the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located deep within the enzyme's active site. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion, mimicking the binding of the natural substrate, bicarbonate. This fundamental interaction is the bedrock upon which the SAR of all benzenesulfonamide inhibitors is built.

General Structure-Activity Relationships of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Decades of research have illuminated key structural features that govern the potency and selectivity of benzenesulfonamide inhibitors. Modifications to the benzene ring and the sulfonamide nitrogen allow for the fine-tuning of these properties.

Substitutions on the Benzene Ring

The substitution pattern on the benzene ring plays a pivotal role in orienting the molecule within the active site and establishing secondary interactions with amino acid residues, which significantly influences binding affinity and isoform selectivity.[5]

  • Positional Isomerism: The position of substituents on the benzene ring is critical. Meta-substituted analogs, such as the this compound scaffold, are of particular interest. Studies on other meta-substituted benzenesulfonamides have shown that this substitution pattern can lead to highly potent inhibitors. For instance, di-meta-substituted fluorinated benzenesulfonamides have been reported to exhibit picomolar affinity for CA IX.[6][7]

  • Nature of the Substituent: The physicochemical properties of the substituent, including its size, hydrophobicity, and hydrogen bonding capacity, dictate its interactions with the active site residues. The active site of CAs is generally divided into a hydrophilic region near the zinc ion and a more hydrophobic region towards the entrance. Tailoring the substituent to exploit these regions is a key strategy in inhibitor design.

Inferred Structure-Activity Relationship of this compound Analogs

Based on the general principles of benzenesulfonamide SAR, we can extrapolate the likely influence of the 3-(2-methoxyethoxy) substituent and its variations on the inhibitory activity against carbonic anhydrases. The 2-methoxyethoxy group offers several points for modification, allowing for a systematic exploration of the SAR.

The Core Scaffold: this compound

The core structure presents a flexible ether linkage and a terminal methyl group. The ether oxygen atoms are capable of forming hydrogen bonds with hydrophilic residues in the active site, while the overall chain length and conformation will influence its fit within the hydrophobic pocket.

Diagram 1: Core Scaffold of this compound

Caption: The chemical structure of the this compound core.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR, the following table presents a comparative analysis of hypothetical this compound analogs and their predicted effects on carbonic anhydrase inhibition. The predicted inhibitory activities are based on extrapolations from published data on other meta-alkoxy benzenesulfonamides.[6][8]

Analog Modification from Core Scaffold Predicted Effect on CA Inhibition Rationale
Analog A Shortening the alkoxy chain (e.g., 3-methoxybenzene-1-sulfonamide)Potentially high affinity, but may lose some selectivity.A smaller methoxy group can still interact favorably with the active site. Studies on meta-methoxy and ethoxy benzenesulfonamides have shown picomolar binding affinities for CA IX.[6]
Analog B Elongating the alkoxy chain (e.g., 3-(2-(2-methoxyethoxy)ethoxy)benzene-1-sulfonamide)May increase or decrease affinity depending on the specific CA isoform.A longer, flexible chain could extend further into the hydrophobic pocket, potentially increasing van der Waals interactions. However, it may also introduce steric hindrance.
Analog C Replacing the terminal methyl with a hydroxyl group (e.g., 3-(2-hydroxyethoxy)benzene-1-sulfonamide)Could enhance binding affinity through additional hydrogen bonding.The terminal hydroxyl group could form a hydrogen bond with hydrophilic residues at the entrance of the active site.
Analog D Introducing a bulky terminal group (e.g., 3-(2-benzyloxyethoxy)benzene-1-sulfonamide)Likely to increase affinity for isoforms with larger hydrophobic pockets.A bulky aromatic group can engage in favorable pi-pi stacking or hydrophobic interactions within the active site.
Analog E Branching of the alkoxy chain (e.g., 3-(1-methoxyethoxy)benzene-1-sulfonamide)May decrease affinity due to steric hindrance.Branching near the benzene ring could disrupt the optimal conformation for binding within the narrow active site cleft.

Diagram 2: Inferred SAR of this compound Analogs

SAR_Inference cluster_core Core Scaffold cluster_modifications Modifications cluster_effects Predicted Effects Core 3-(2-Methoxyethoxy) benzene-1-sulfonamide Shorten Shorten Alkoxy Chain (e.g., 3-methoxy) Core->Shorten Potentially Maintains Potency Elongate Elongate Alkoxy Chain Core->Elongate Length Dependent TerminalOH Add Terminal -OH Core->TerminalOH Introduces H-bond Donor BulkyTerminal Add Bulky Terminal Group Core->BulkyTerminal Exploits Hydrophobic Pocket HighAffinity High Affinity (pM-nM range) Shorten->HighAffinity VariableAffinity Variable Affinity (Isoform Dependent) Elongate->VariableAffinity EnhancedAffinity Enhanced Affinity (H-bonding) TerminalOH->EnhancedAffinity IncreasedSelectivity Increased Affinity & Selectivity BulkyTerminal->IncreasedSelectivity CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis EnzymePrep Prepare Enzyme Solution Mix Prepare Assay Mixture (Buffer, Indicator, Enzyme) EnzymePrep->Mix InhibitorPrep Prepare Inhibitor Dilutions Incubate Add Inhibitor & Incubate InhibitorPrep->Incubate Mix->Incubate StoppedFlow Stopped-Flow Measurement (Mix with CO2-saturated water) Incubate->StoppedFlow RateCalc Calculate Initial Reaction Rates StoppedFlow->RateCalc IC50 Determine IC50 Values RateCalc->IC50 Ki Calculate Ki Values IC50->Ki

Caption: A streamlined workflow for determining the inhibitory potency of compounds against carbonic anhydrase.

Conclusion and Future Directions

While direct experimental data on the SAR of this compound analogs is currently unavailable, this guide provides a scientifically grounded framework for predicting their potential as carbonic anhydrase inhibitors. By extrapolating from the well-established principles of benzenesulfonamide SAR, particularly the influence of meta-alkoxy substituents, we hypothesize that the 3-(2-methoxyethoxy) scaffold is a promising starting point for the design of potent and selective CA inhibitors. The flexibility of the methoxyethoxy side chain offers numerous opportunities for chemical modification to optimize interactions within the enzyme's active site.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate these hypotheses. Such studies will not only elucidate the specific SAR of this novel chemical series but also contribute to the broader understanding of ligand-enzyme interactions, ultimately aiding in the development of next-generation therapeutics targeting carbonic anhydrases.

References

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. (2020). PubMed. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). MDPI. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2015). PMC. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2022). PMC. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC. [Link]

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1989). PubMed. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). [Link]

  • Quantitative structure-activity relationships of carbonic anhydrase inhibitors. (2003). PubMed. [Link]

  • Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. (2010). PubMed. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (2022). PubMed. [Link]

  • Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2025). PubMed. [Link]

  • Synthesis and carbonic anhydrase inhibitory properties of 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide. (2014). PubMed. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). FLORE. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. (2015). PubMed. [Link]

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Purity Analysis Standards for 3-(2-Methoxyethoxy)benzene-1-sulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(2-Methoxyethoxy)benzene-1-sulfonamide (CAS 1334656-25-5) is a critical pharmacophore intermediate, often utilized in the synthesis of peptidomimetics, antitumor agents, and selective inhibitors targeting carbonic anhydrase or specific GPCRs. Its structural integrity—specifically the stability of the ether linkage and the sulfonamide moiety—is paramount for downstream synthetic success.

For researchers and drug development professionals, the "purity standard" is not merely a percentage on a label; it is a risk mitigation strategy. Impurities such as the hydrolyzed sulfonic acid derivative or unreacted sulfonyl chloride can silently quench coupling reactions, leading to sub-optimal yields and complex purification burdens in later stages.

This guide compares the three dominant analytical standards—High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) —to empower you with the autonomy to select the right tool for your phase of development.

Comparative Analysis of Analytical Standards

The choice of analytical standard depends on the stage of development (Early Discovery vs. GMP Release) and the specific data required (Absolute Purity vs. Impurity Profiling).

Table 1: Performance Matrix of Analytical Methodologies
FeatureHPLC-UV (Method A) qNMR (Method B) LC-MS (Method C)
Primary Utility Routine QC, Batch ReleaseAbsolute Purity DeterminationImpurity Identification
Reference Standard Required (Must be >99%)Not Required (Uses Internal Std)Required for Quantitation
Specificity High (Separates isomers)Extreme (Structural certainty)High (Mass resolution)
Sensitivity (LOD) 0.05% - 0.1%~1% (Nuclei dependent)< 0.01% (Trace analysis)
Throughput High (Automated)Low to MediumMedium
Cost per Run LowHigh (Instrument time)High
Blind Spots Non-chromophoric impurities (e.g., salts)Overlapping signals, paramagneticsIon suppression effects
Expert Insight: The "Gold Standard" Paradox

While HPLC is the industry workhorse, it suffers from a recursive logic flaw: you need a pure standard to test purity. For novel intermediates like this compound where a certified reference material (CRM) may not exist, qNMR becomes the primary reference standard. It establishes the "truth" value that calibrates the HPLC method.

Mandatory Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate purity analysis standard based on sample history and data requirements.

AnalyticalWorkflow Start Sample Receipt: This compound CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC Perform HPLC-UV (Method A) CheckRef->HPLC Yes qNMR Perform qNMR (Method B) CheckRef->qNMR No ImpurityCheck Are Unknown Impurities > 0.1%? HPLC->ImpurityCheck Result1 Report Purity % (Relative Area) AbsPurity Establish Absolute Purity (Weight %) qNMR->AbsPurity Calibrate Calibrate In-House Reference Standard AbsPurity->Calibrate Calibrate->HPLC ImpurityCheck->Result1 No LCMS Perform LC-MS (Method C) ImpurityCheck->LCMS Yes ID Identify Structure (e.g., Sulfonic Acid) LCMS->ID

Figure 1: Decision tree for selecting analytical methods. Blue nodes represent process inputs/outputs, yellow diamonds are decision points, and green/red nodes denote specific analytical techniques.

Detailed Experimental Protocols

Method A: HPLC-UV (The Routine Standard)

Objective: To quantify purity based on relative peak area, assuming equal response factors for structurally similar impurities.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Why: The methoxyethoxy chain adds moderate lipophilicity, making C18 ideal for retaining the main peak while eluting polar sulfonic acid degradants early.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7 suppresses sulfonamide ionization, sharpening peaks).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:ACN.

  • System Suitability Criteria:

    • Tailing Factor: < 1.5[2]

    • Theoretical Plates: > 2000

    • %RSD (5 injections): < 2.0%[2]

Method B: qNMR (The Absolute Standard)

Objective: To determine the weight-percent purity (potency) without a reference standard of the analyte.

  • Instrument: 400 MHz or 600 MHz NMR (Bruker Avance or equivalent).

  • Solvent: DMSO-d6 (Ensures complete solubility and separates water peak from analyte signals).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: The IS must have non-overlapping signals with the analyte. The sulfonamide protons (broad singlet ~7.0-7.5 ppm) and aromatic protons (6.8-7.5 ppm) must be avoided. Maleic acid provides a clean singlet at ~6.2 ppm.

  • Protocol:

    • Accurately weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30s to ensure full relaxation (T1) for quantitative integration.

    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity.[3][4]

Impurity Profiling & Causality

Understanding the "why" behind impurities allows for proactive control. The synthesis of this compound typically involves the chlorosulfonation of 1-(2-methoxyethoxy)benzene followed by amination.

Likely Impurities:
  • 3-(2-Methoxyethoxy)benzenesulfonic acid: Result of hydrolysis of the sulfonyl chloride intermediate. Elutes early in HPLC (Polar).

  • Bis-sulfonamide Dimer: Result of over-reaction or side reactions during amination. Elutes late in HPLC (Hydrophobic).

  • Inorganic Salts: Ammonium chloride/sulfate. Invisible in UV, detected by residue on ignition or conductivity.

Visualization: Synthesis & Impurity Pathway

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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